molecular formula C11H15FN2O B14898808 (1-(3-Fluoropyridin-2-yl)piperidin-3-yl)methanol

(1-(3-Fluoropyridin-2-yl)piperidin-3-yl)methanol

Cat. No.: B14898808
M. Wt: 210.25 g/mol
InChI Key: QSWQKELMXCKXMP-UHFFFAOYSA-N
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Description

(1-(3-Fluoropyridin-2-yl)piperidin-3-yl)methanol: is a chemical compound that features a fluoropyridine moiety attached to a piperidine ring, which is further connected to a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(3-Fluoropyridin-2-yl)piperidin-3-yl)methanol typically involves the reaction of 3-fluoropyridine with piperidine derivatives under controlled conditions. One common method includes the use of n-butyllithium in hexane as a base, followed by the addition of N,N-dimethylformamide at low temperatures . The reaction is then quenched with sodium borohydride to yield the desired product.

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as column chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluoropyridine moiety allows for various substitution reactions, particularly nucleophilic aromatic substitution, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol at elevated temperatures.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry: In organic synthesis, (1-(3-Fluoropyridin-2-yl)piperidin-3-yl)methanol serves as a building block for the synthesis of more complex molecules. It is used in the development of new synthetic methodologies and the study of reaction mechanisms.

Biology: The compound is investigated for its potential biological activities, including its role as a ligand in receptor studies and its effects on various biological pathways.

Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It may serve as a lead compound for the development of new therapeutic agents targeting specific receptors or enzymes.

Industry: The compound finds applications in the development of new materials, including polymers and advanced composites, due to its unique chemical properties.

Mechanism of Action

The exact mechanism of action for (1-(3-Fluoropyridin-2-yl)piperidin-3-yl)methanol is not well-documented. it is believed to interact with specific molecular targets, such as receptors or enzymes, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

  • (1-(3-Chloropyridin-2-yl)piperidin-3-yl)methanol
  • (1-(3-Bromopyridin-2-yl)piperidin-3-yl)methanol
  • (1-(3-Methylpyridin-2-yl)piperidin-3-yl)methanol

Uniqueness: The presence of the fluorine atom in (1-(3-Fluoropyridin-2-yl)piperidin-3-yl)methanol imparts unique electronic properties, such as increased electronegativity and the ability to form strong hydrogen bonds. These properties can enhance the compound’s reactivity and binding affinity in various chemical and biological contexts, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H15FN2O

Molecular Weight

210.25 g/mol

IUPAC Name

[1-(3-fluoropyridin-2-yl)piperidin-3-yl]methanol

InChI

InChI=1S/C11H15FN2O/c12-10-4-1-5-13-11(10)14-6-2-3-9(7-14)8-15/h1,4-5,9,15H,2-3,6-8H2

InChI Key

QSWQKELMXCKXMP-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=C(C=CC=N2)F)CO

Origin of Product

United States

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